molecular formula C20H18O5 B2917900 Ethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate CAS No. 5010-45-7

Ethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate

Cat. No.: B2917900
CAS No.: 5010-45-7
M. Wt: 338.359
InChI Key: SECHRNUZPXSIHB-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C20H18O5 and its molecular weight is 338.359. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Several studies have focused on the synthesis of benzofuran derivatives and their biological activities. For example, a study on the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via one-pot reaction demonstrates the versatility of benzofuran scaffolds in medicinal chemistry (Gao et al., 2011). This approach underlines the potential for similar methodologies to be applied in the research of Ethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate for developing novel therapeutic agents.

Material Science and Polymer Research

In material science and polymer research, the manipulation of benzofulvene derivatives, which exhibit spontaneous thermoreversible polymerization, indicates the significance of benzofuran compounds in creating new materials with unique properties such as thermoreversibility and high solubility in common organic solvents (Cappelli et al., 2007). This suggests the exploration of this compound could extend into materials science, offering new avenues for the development of advanced materials.

Green Chemistry and Sustainable Synthesis

The use of benzofuran derivatives in green chemistry is exemplified by studies on the Diels–Alder and dehydrative aromatization reactions for the production of biobased terephthalic acid precursors (Pacheco et al., 2015). Such methodologies highlight the role of benzofuran derivatives in sustainable synthesis, potentially guiding research on this compound towards eco-friendly chemical processes and materials.

Advanced Organic Synthesis Techniques

Advanced synthesis techniques involving benzofuran compounds, such as phosphine-catalyzed annulations to produce highly functionalized tetrahydropyridines (Zhu et al., 2003), illustrate the complexity and adaptability of benzofuran chemistry. These methods could be applicable in the synthesis and functionalization of this compound, offering new routes to diverse and complex molecular architectures.

Properties

IUPAC Name

ethyl 2-methyl-5-phenacyloxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-3-23-20(22)19-13(2)25-18-10-9-15(11-16(18)19)24-12-17(21)14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECHRNUZPXSIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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